Superior Antiproliferative Activity and Selectivity in Endothelial Cells vs. Approved HDAC Inhibitor SAHA
Derivatives of 4-(4-methoxyphenyl)-1H-imidazole demonstrate significantly enhanced antiproliferative and apoptosis-inducing effects compared to the approved HDAC inhibitor SAHA, with a distinct selectivity advantage in non-malignant endothelial cells [1]. This profile is linked to the 4-(4-methoxyphenyl)-imidazole scaffold, which combines antivascular and HDAC inhibitory activities .
| Evidence Dimension | Antiproliferative Activity & Apoptosis Induction |
|---|---|
| Target Compound Data | 4-(4-methoxyphenyl)-imidazole derivative (cinnamoyl hydroxamate conjugate) exhibited greater antiproliferative effect across multiple cancer cell lines and distinctly higher effect in non-malignant HUVEC cells. |
| Comparator Or Baseline | SAHA (Vorinostat), an FDA-approved HDAC inhibitor. |
| Quantified Difference | Greater effect (no specific IC50 values provided in abstract, but qualitative 'greater' confirmed). Most distinctly so in non-malignant human umbilical vein endothelial cells (HUVEC). |
| Conditions | MTT assay against a panel of primary cells and cancer cell lines; caspase-3 activation assay; HDAC enzymatic assays; Western blot for acetylated histone and α-tubulin; transwell migration/invasion assays in 518A2 melanoma cells; in vivo CAM assay for antiangiogenesis. |
Why This Matters
This demonstrates that the 4-(4-methoxyphenyl)-imidazole core enables dual antivascular and HDAC inhibitory activity, offering a mechanistic advantage over SAHA, particularly in targeting the tumor microenvironment.
- [1] Mahal, K., Schruefer, S., Steinemann, G., Rausch, F., Schobert, R., Biersack, B., & Höpfner, M. (2015). Biological evaluation of 4,5-diarylimidazoles with hydroxamic acid appendages as novel dual mode anticancer agents. Cancer Chemotherapy and Pharmacology, 75(4), 691-700. View Source
